N-{[5-(ethylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-fluorophenyl group at position 4, an ethylsulfanyl substituent at position 5, and a benzamide moiety at position 2. The benzamide is further substituted with a morpholine-4-sulfonyl group, contributing to its unique physicochemical and pharmacological properties. The triazole core is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in medicinal chemistry.
Properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4S2/c1-2-33-22-26-25-20(28(22)18-7-5-17(23)6-8-18)15-24-21(29)16-3-9-19(10-4-16)34(30,31)27-11-13-32-14-12-27/h3-10H,2,11-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVCNCIFZWQMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(ethylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the triazole core. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group modifications . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(ethylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazole ring.
Scientific Research Applications
N-{[5-(ethylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N-{[5-(ethylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological receptors, modulating their activity. The ethylsulfanyl and morpholine-4-sulfonyl groups can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
Structural Analogues with Triazole Cores and Sulfonyl/Sulfanyl Substituents
The following compounds share structural similarities with the target molecule:
Key Observations :
- Morpholine-Sulfonyl Group : The target compound and its analogue in both include this group, which enhances solubility and may modulate kinase inhibition, as seen in sulfonamide-containing drugs.
- Sulfanyl Variations : The ethylsulfanyl group in the target contrasts with allyl or benzylsulfanyl groups in analogues (e.g., ), altering steric bulk and redox stability.
- Aromatic Substituents : The 4-fluorophenyl group in the target is replaced with chlorophenyl or methylphenyl groups in analogues, affecting electron-withdrawing/donating properties and receptor affinity .
Spectral Data :
- IR Spectroscopy : The absence of ν(C=O) at 1663–1682 cm⁻¹ in triazole-thiones (e.g., ) confirms cyclization, while ν(C=S) at 1243–1258 cm⁻¹ persists. The target compound’s ethylsulfanyl group would show ν(C-S) near 700 cm⁻¹, distinct from thiol tautomers (~2500–2600 cm⁻¹) .
- NMR : The 4-fluorophenyl group in the target would exhibit a singlet at ~7.2–7.8 ppm (¹H) and 115–125 ppm (¹³C), consistent with fluorinated aromatics in .
Pharmacological and Physicochemical Properties
- Bioactivity : Triazole-thiones in showed moderate antiviral activity (e.g., 500 mg/L reduced viral load by 30–40%). The morpholine-sulfonyl group in the target may confer kinase inhibition, as seen in related sulfonamides .
- Solubility : The morpholine ring improves aqueous solubility (>50 µg/mL predicted) compared to chlorobenzenesulfonamide analogues (e.g., , solubility ~20 µg/mL).
Research Findings and Data Tables
Biological Activity
N-{[5-(ethylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide (CAS Number: 392684-45-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring, a morpholine sulfonamide moiety, and an ethylsulfanyl group. Its molecular formula is , with a molecular weight of approximately 371.4318 g/mol. The presence of the fluorophenyl group and the morpholine sulfonamide enhances its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown efficacy against various bacterial strains. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Enterococcus faecalis | Moderate activity |
| Bacillus cereus | Moderate activity |
These findings suggest that the compound may be effective against Gram-positive bacteria, although specific MIC (Minimum Inhibitory Concentration) values for this compound have not been extensively documented in available literature.
Antifungal Activity
The compound's triazole structure is associated with antifungal properties. Triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. Preliminary studies indicate that derivatives of this compound might exhibit activity against fungi such as Candida species and Aspergillus species.
Anticancer Activity
Recent investigations into related triazole compounds have highlighted their potential as anticancer agents. A study reported that certain triazole derivatives could induce apoptosis in cancer cell lines via the modulation of signaling pathways associated with cell survival and proliferation. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further exploration.
Case Studies and Research Findings
- Antimicrobial Study : A study published in MDPI evaluated various triazole derivatives for their antimicrobial activity against multiple pathogens. Compounds with similar structural features to this compound showed promising results against both Gram-positive and Gram-negative bacteria .
- Antifungal Efficacy : Research focused on fluconazole analogs indicated that modifications in the triazole ring could enhance antifungal potency. The structure of this compound suggests it may similarly benefit from structural modifications to improve its antifungal activity .
- Anticancer Potential : A screening study identified novel anticancer compounds within a library of triazole derivatives. Although specific data on this compound was not detailed, the findings underscore the relevance of triazoles in cancer therapy .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Answer:
The synthesis of triazole derivatives like this compound typically involves multi-step reactions, including cyclization, sulfonation, and amide coupling. Key considerations include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonyl group incorporation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves intermediates .
Yield optimization can be achieved via Design of Experiments (DoE) to test variables like reagent ratios and reaction time .
Basic: How is the molecular structure validated experimentally?
Answer:
X-ray crystallography is the gold standard for structural confirmation. Key steps include:
- Crystal growth : Slow evaporation of saturated solutions in ethanol/water mixtures .
- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement (R-factor < 0.06) .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values to resolve discrepancies .
Advanced: How can computational docking predict target interactions for this compound?
Answer:
Tools like Glide (Schrödinger Suite) enable precise docking by:
- Grid generation : Using OPLS-AA force fields to model the target protein’s active site .
- Pose refinement : Monte Carlo sampling accounts for ligand flexibility, critical for triazole ring orientation .
- Scoring : Empirical energy functions prioritize poses with strong hydrogen bonds to the morpholine-sulfonyl group . Validate results with MD simulations to assess binding stability.
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Fixed pH (7.4) and temperature (37°C) for enzyme inhibition assays .
- Statistical modeling : Use ANOVA to identify confounding variables (e.g., solvent polarity) .
- Control benchmarks : Compare with known triazole-based inhibitors (e.g., GPR-17 ligands) to contextualize results .
Advanced: How to design SAR studies for this compound’s derivatives?
Answer:
Structure-Activity Relationship (SAR) studies require systematic modifications:
- Core modifications : Replace the ethylsulfanyl group with methylthio or arylthio to assess steric effects .
- Functional group swaps : Substitute morpholine-sulfonyl with piperazine-sulfonyl for polarity comparisons .
- Bioactivity profiling : Test derivatives against kinase targets (e.g., c-Kit, mTOR) using fluorescence polarization assays . A comparative table (see ) can highlight trends.
Advanced: What mechanisms explain its reactivity in nucleophilic substitutions?
Answer:
The triazole ring’s electron-deficient C3 position drives nucleophilic attacks. Methodological insights:
- Kinetic studies : Monitor reactions via HPLC to track intermediate formation .
- Leaving group effects : Bromine at C3 increases reactivity 10-fold compared to chlorine .
- Solvent effects : Acetonitrile enhances SN2 pathways due to its high dielectric constant .
Basic: What assays evaluate its biological activity?
Answer:
- Antiviral activity : Plaque reduction assays using HCoV-229E or SARS-CoV-2 pseudoviruses .
- Kinase inhibition : ADP-Glo™ assays measure ATP consumption in c-Kit or mTOR pathways .
- Cytotoxicity : MTT assays on HEK-293 cells (48-hour exposure) .
Basic: How is crystallographic data analyzed for polymorphism screening?
Answer:
- Powder XRD : Compare experimental patterns with single-crystal data to detect polymorphs .
- Thermal analysis : DSC identifies melting point variations (>5°C indicates polymorphism) .
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., F···H contacts from the 4-fluorophenyl group) .
Advanced: How to address solubility challenges in in vivo studies?
Answer:
- Co-solvent systems : Use 10% DMSO/PBS (v/v) for aqueous solubility .
- Prodrug design : Introduce phosphate esters at the benzamide group for hydrolytic activation .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability .
Basic: What oxidation/reduction reactions are feasible for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
